N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Overview
Description
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin moiety, a pyrimidin-2-ylsulfanyl group, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin moiety: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the pyrimidin-2-ylsulfanyl group: This involves the reaction of pyrimidine-2-thiol with an appropriate alkylating agent.
Condensation reaction: The final step involves the condensation of the 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidin-2-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]succinohydrazide
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
Uniqueness
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11(12-3-4-13-14(9-12)23-8-7-22-13)19-20-15(21)10-24-16-17-5-2-6-18-16/h2-6,9H,7-8,10H2,1H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUAMLADRBNIB-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.